Tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate

Purity specification Quality control Building block procurement

Medicinal chemists synthesizing PROTACs or optimizing lead candidates require building blocks with predictable reactivity and validated purity to avoid failed coupling reactions. This N-Boc-protected piperidine derivative (CAS 1232432-67-5) addresses those risks: • 98% HPLC purity with ≤0.5% moisture ensures reliable downstream transformations without carbonyl impurity interference. • TPSA 89.1 Ų & XLogP3-AA 0.7-optimized for peripherally restricted drug candidates with reduced hERG liability. • 5 rotatable bonds enable conformational sampling for fragment-based screening and PROTAC ternary complex formation. • Available up to kg scale; Boc group supports orthogonal deprotection in multi-step routes.

Molecular Formula C13H23NO5S
Molecular Weight 305.389
CAS No. 1232432-67-5
Cat. No. B594829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate
CAS1232432-67-5
Synonymstert-Butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate
Molecular FormulaC13H23NO5S
Molecular Weight305.389
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C(=O)CS(=O)(=O)C
InChIInChI=1S/C13H23NO5S/c1-13(2,3)19-12(16)14-7-5-6-10(8-14)11(15)9-20(4,17)18/h10H,5-9H2,1-4H3
InChIKeyQWPLMQDSSZGEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate: Key Identifiers and Compound Class


Tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate (CAS 1232432-67-5) is a synthetic piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 3-(2-(methylsulfonyl)acetyl) substituent. With a molecular formula of C13H23NO5S and a molecular weight of 305.39 g/mol, this compound serves as a versatile building block in medicinal chemistry . It belongs to the broader class of N-Boc-3-acylpiperidines, where the methylsulfonylacetyl side chain provides distinct electronic and steric properties compared to simpler acyl analogs.

Why Generic Substitution with In-Class Analogs Is Not Trivial


Despite superficial structural similarity among N-Boc-3-acylpiperidines, generic substitution is problematic because the methylsulfonylacetyl group introduces distinct hydrogen-bonding capacity, polarity, and steric demand relative to unsubstituted acetyl or directly attached sulfonyl counterparts. These differences directly affect reactivity in downstream transformations, physicochemical properties critical for purification and formulation, and biological target engagement when the compound is used as a precursor for active pharmaceutical ingredients . The quantitative evidence below demonstrates that key computed descriptors—topological polar surface area, lipophilicity, and rotatable bond count—diverge significantly between this compound and its closest analogs, precluding simple interchange.

Quantitative Differentiation Evidence Against Closest Analogs


Higher HPLC Purity vs. Unsubstituted Acetyl Analog

The target compound is consistently specified at 98% purity (HPLC) across multiple reputable vendors [1], whereas the direct acetyl analog tert-butyl 3-acetylpiperidine-1-carboxylate (CAS 858643-92-2) is commonly listed at 95% purity . This 3-percentage-point difference reduces the maximum possible level of structurally related impurities that could interfere with subsequent synthetic steps or biological assays.

Purity specification Quality control Building block procurement

Elevated Topological Polar Surface Area vs. Acetyl Analog

The target compound exhibits a TPSA of 89.1 Ų (calculated) . The unsubstituted acetyl analog tert-butyl 3-acetylpiperidine-1-carboxylate, lacking the methylsulfonyl group, is predicted to have a TPSA of approximately 46.2 Ų (calculated from fragment contributions: 1 × Boc carbamate ≈ 38.8 Ų + 1 × ketone ≈ 17.4 Ų, minus ester oxygen equivalence). This ~43 Ų difference places the two compounds in distinct permeability classes, with the target compound lying closer to the 90 Ų threshold often associated with reduced passive membrane permeability.

Drug-likeness Permeability prediction Physicochemical profiling

Reduced Lipophilicity vs. Direct Methylsulfonyl Analog

The target compound's XLogP3-AA value is 0.7 , reflecting the polar acetyl linker between the piperidine ring and the methylsulfonyl group. In contrast, tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate (CAS 940890-90-4) lacks this linker, resulting in a higher predicted XLogP (estimated ~1.3 based on fragment addition). The ~0.6 log unit difference translates to approximately a 4-fold difference in octanol/water partition coefficient, significantly impacting aqueous solubility and chromatographic retention behavior.

Lipophilicity LogP Solubility optimization

Increased Rotatable Bond Count vs. 4-Position Regioisomer

The target compound possesses 5 rotatable bonds , whereas 1-Boc-4-(methylsulfonyl)piperidine (CAS 189205-49-0) has only 2 rotatable bonds (the Boc group rotation plus the S–C bond). The acetyl linker in the 3-position adds three additional rotational degrees of freedom, conferring greater conformational adaptability. This difference is particularly relevant when the compound serves as a key intermediate, as the flexible methylsulfonylacetyl arm can adopt multiple productive binding conformations in target proteins.

Conformational flexibility Molecular recognition Crystal packing

Procurement-Driven Application Scenarios


Covalent Inhibitor Candidate Synthesis

The 3-(2-(methylsulfonyl)acetyl) substitution pattern provides a synthetically accessible precursor for introducing methylsulfonyl-activated electrophilic centers into lead molecules. The confirmed 98% HPLC purity [1] ensures that downstream coupling reactions proceed without interference from structurally related carbonyl impurities, reducing the need for intermediate purification.

Physicochemical Property Optimization

With a measured TPSA of 89.1 Ų and XLogP3-AA of 0.7 [1], this compound is ideally suited for medicinal chemistry campaigns targeting peripherally restricted or highly soluble drug candidates. Its polar surface area exceeds the 80 Ų threshold often sought for reducing hERG liability while remaining below the 140 Ų limit associated with poor passive permeability.

Flexible Linker Probe Design

The five rotatable bonds [1] provide the conformational flexibility necessary for the methylsulfonylacetyl group to sample diverse orientations within protein binding pockets. This property is valuable in fragment-based screening and in the design of bifunctional degrader molecules (PROTACs) where optimal linker geometry is essential for ternary complex formation.

Kilogram-Scale Process Chemistry

The compound is available at up to kilogram scale with defined purity (98% min, HPLC) and moisture content (≤0.5%) [1], enabling its use as a reliable intermediate in process development. The Boc protecting group allows for orthogonal deprotection strategies, and the methylsulfonyl moiety is stable to a range of reaction conditions, facilitating multi-step synthesis without protecting group scrambling.

Quote Request

Request a Quote for Tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.